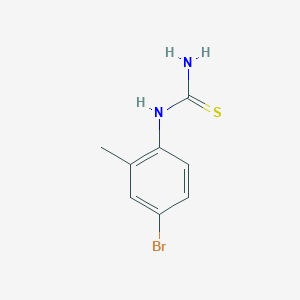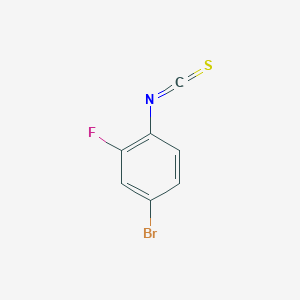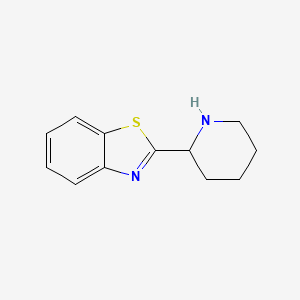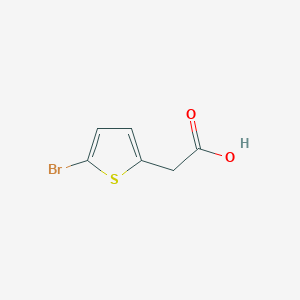
4-Bromo-2-methylphenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methylphenylthiourea is a chemical compound that is part of a broader class of thioureas, which are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, with the nitrogen atom also bonded to a phenyl group and an alkyl or aryl group. The bromine atom attached to the phenyl ring distinguishes this compound and can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of compounds related to 4-Bromo-2-methylphenylthiourea can involve palladium-catalyzed reactions. For instance, palladium-catalyzed isocyanide insertion into 2-bromophenylthioureas leads to the formation of 4-substituted imino-4H-benzo[d][1,3]thiazin-2-amines, demonstrating the reactivity of bromophenylthioureas under such conditions . This suggests that similar methodologies could potentially be applied to synthesize 4-Bromo-2-methylphenylthiourea.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Bromo-2-methylphenylthiourea has been studied using various techniques. For example, spectroscopic methods such as FT-IR and UV-Vis, along with X-ray diffraction, have been used to characterize the structure of related bromophenyl compounds . These techniques could be employed to determine the molecular structure of 4-Bromo-2-methylphenylthiourea, providing insights into its geometry and electronic properties.
Chemical Reactions Analysis
The reactivity of bromophenylthioureas can be explored through their participation in various chemical reactions. For instance, N-(p-bromophenyl)-N'-methylthiourea undergoes addition to acetylenedicarboxylic acid and its esters to form thiazolidinone derivatives . This indicates that 4-Bromo-2-methylphenylthiourea may also engage in addition reactions, potentially leading to a range of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenylthioureas can be influenced by the presence of the bromine atom. For example, the crystal structure of N-Benzoyl-N-p-bromophenylthiourea shows that the bromophenyl and benzoyl groups are cis and trans to the sulfur atom, respectively, and the molecules form linear chains through intermolecular contacts . Such structural features can affect the melting point, solubility, and other physical properties of the compound. Additionally, the presence of the bromine atom can make the compound more amenable to further chemical modifications, such as Suzuki coupling reactions, due to its ability to act as a leaving group.
Applications De Recherche Scientifique
Synthesis and Antipathogenic Activity
4-Bromo-2-methylphenylthiourea derivatives have been synthesized and evaluated for their antipathogenic activity. These compounds exhibit significant activity against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus, particularly known for their biofilm formation. This highlights their potential in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Enantioselective Chemical Reactions
Isothioureas, including derivatives of 4-Bromo-2-methylphenylthiourea, catalyze enantioselective chemical reactions. This application is significant in the field of organic chemistry, where enantioselectivity is crucial for the synthesis of complex molecules (Arokianathar et al., 2018).
Antimicrobial Properties
Compounds similar to 4-Bromo-2-methylphenylthiourea have been shown to possess antimicrobial properties, particularly against strains like Staphylococcus aureus. This indicates their potential use in creating antimicrobial agents (Uwabagira, Sarojini, & Poojary, 2018).
Corrosion Inhibition
Derivatives of 4-Bromo-2-methylphenylthiourea have been evaluated as corrosion inhibitors for materials like carbon steel. These derivatives show promising results in protecting metals from corrosion, especially in acidic environments (Fouda & Hussein, 2012).
Antitumor Agents
Related compounds, such as 2-(4-Amino-3-methylphenyl)benzothiazole, have been developed as potent and selective antitumor agents. This suggests the potential of 4-Bromo-2-methylphenylthiourea derivatives in cancer research and treatment (Bradshaw, Stevens, & Westwell, 2001).
Synthesis of Heterocyclic Compounds
4-Bromo-2-methylphenylthiourea derivatives have been utilized in the synthesis of novel heterocyclic compounds, which have applications in various areas of chemical research (Gorodea, Sandu, & Sarbu, 2017).
Antibacterial and Fungicidal Activity
Thiourea derivatives, similar to 4-Bromo-2-methylphenylthiourea, have shown antibacterial and fungicidal activity, indicating their potential use in pharmaceuticals and agriculture (Limban et al., 2011).
Propriétés
IUPAC Name |
(4-bromo-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2S/c1-5-4-6(9)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYBDMZUGLHCKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392659 |
Source


|
| Record name | N-(4-Bromo-2-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methylphenylthiourea | |
CAS RN |
109317-23-9 |
Source


|
| Record name | N-(4-Bromo-2-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 109317-23-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-3-[4-(ethylthio)phenyl]-1-propene](/img/structure/B1273312.png)

![5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273314.png)




![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)



![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)

